molecular formula C17H12F2N2O3S B2466979 (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 851079-88-4

(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2466979
CAS No.: 851079-88-4
M. Wt: 362.35
InChI Key: UYYZWELOJQPEKW-LVZFUZTISA-N
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Description

(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is recognized in scientific research as a potent, selective, and ATP-competitive inhibitor of ULK1/2 (Unc-51-like autophagy activating kinase 1/2). This compound has emerged as a critical pharmacological tool for probing the intricate mechanisms of autophagy, a fundamental cellular degradation process. By specifically targeting and inhibiting the kinase activity of ULK1/2, which act as initiators of autophagy, this molecule effectively blocks autophagosome formation and subsequent autophagic flux. Its primary research value lies in its application for dissecting the role of autophagy in various disease contexts, particularly in oncology, where it is used to investigate the pro-survival role of autophagy in cancer cells under metabolic stress or in response to chemotherapeutic agents. Studies utilizing this inhibitor have been instrumental in validating ULK1/2 as a therapeutic target and in exploring combination treatment strategies to enhance the efficacy of existing cancer therapies. The compound enables researchers to precisely modulate the autophagy pathway in vitro and in vivo, providing invaluable insights for the fields of cell biology, cancer research, and neurodegeneration. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3S/c1-21-15-11(19)7-10(18)8-14(15)25-17(21)20-16(22)9-2-3-12-13(6-9)24-5-4-23-12/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYZWELOJQPEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Features

The compound features a complex structure characterized by:

  • Thiazole ring : Enhances biological interactions.
  • Difluoro substituents : Improves lipophilicity and metabolic stability.
  • Dihydrobenzo[d]dioxine moiety : Contributes to its pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to anticancer and anti-inflammatory effects.
  • Cytokine Modulation : It may influence the expression of inflammatory cytokines, such as TNF-α and IL-6, which are crucial in inflammatory responses .
  • Antimicrobial Activity : The structural features suggest potential antimicrobial properties against various pathogens.

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor activity. For example:

  • In vitro studies have shown that derivatives can inhibit cancer cell proliferation through apoptosis induction.

Antimicrobial Properties

The presence of thiazole and sulfonamide groups often correlates with antimicrobial efficacy:

  • Compounds similar to this one have demonstrated activity against a range of bacteria and fungi.

Anti-inflammatory Effects

The compound's ability to modulate cytokine levels positions it as a candidate for treating inflammatory diseases:

  • Inhibition of PDE4D has been linked to reduced inflammation in experimental models .

Research Findings and Case Studies

Several studies provide insights into the biological activity of this compound:

StudyFindings
Study 1Investigated the anticancer potential of thiazole derivatives, highlighting their ability to induce apoptosis in cancer cell lines .
Study 2Examined the antimicrobial properties of related compounds, showing effectiveness against Gram-positive bacteria.
Study 3Focused on the anti-inflammatory effects through cytokine modulation, demonstrating reduced TNF-α levels in treated models .

Synthesis and Optimization

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Involving thiazole derivatives with appropriate amines.
  • Functionalization Techniques : To introduce difluoro and other substituents for enhanced activity.

Scientific Research Applications

Structure and Properties

The compound features a thiazole ring, multiple fluorine substituents, and a dioxine moiety. The presence of fluorine enhances lipophilicity and metabolic stability, which are crucial for drug development. The thiazole ring contributes to the compound's chemical reactivity and biological properties, making it a candidate for various pharmacological applications.

Research indicates that compounds similar to (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibit significant biological activity. These activities include:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : The compound has potential antimicrobial effects against both gram-positive and gram-negative bacteria. Research has indicated that thiazole-containing compounds can be effective against strains like Bacillus cereus and Staphylococcus aureus .
  • Anti-inflammatory Properties : The sulfonamide group present in the compound is known for its ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the applications of related compounds:

  • Anticancer Studies : A study focused on the synthesis of 1,3,4-oxadiazole derivatives demonstrated their efficacy as inhibitors of thymidylate synthase—an enzyme crucial for DNA synthesis—in various cancer models. These compounds showed promising results with IC50 values ranging from 0.47 to 1.4 µM .
  • Antimicrobial Research : Another study evaluated the antimicrobial activity of synthesized thiazole derivatives through disc diffusion methods. Results indicated significant activity against gram-positive bacteria compared to gram-negative strains .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 4 and 6 on the benzo[d]thiazole ring exhibit significant electrophilic character, enabling nucleophilic substitution under controlled conditions.

Reaction Type Conditions Products Reference
Fluorine displacementK₂CO₃, DMF, 80°C, 12hSubstitution with amines (e.g., NH₃, morpholine) yields amino derivatives
HydrolysisNaOH (1M), ethanol, refluxReplacement of fluorine with hydroxyl group (-OH)

Key Observations :

  • Steric hindrance from the methyl group at position 3 slows substitution kinetics compared to non-methylated analogs .

  • Electron-withdrawing effects of adjacent fluorine atoms enhance reactivity toward strong nucleophiles like amines.

Carboxamide Reactivity

The carboxamide group participates in hydrolysis, reduction, and condensation reactions.

Reaction Type Conditions Products Reference
Acidic hydrolysisHCl (6M), reflux, 6hCleavage to 2,3-dihydrobenzo[b] dioxine-6-carboxylic acid
ReductionLiAlH₄, THF, 0°C → RTConversion to primary amine (-NH₂)
CondensationDCC/DMAP, CH₂Cl₂, RTFormation of peptide-like bonds with amino acids

Mechanistic Insights :

  • Hydrolysis under acidic conditions proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Reduction with LiAlH₄ generates a benzylamine intermediate, stabilized by the dioxane ring’s electron-donating effects.

Electrophilic Aromatic Substitution (EAS)

The electron-rich dioxane ring undergoes EAS at position 7 or 8 (para to oxygen atoms).

Reaction Type Conditions Products Reference
NitrationHNO₃/H₂SO₄, 0°CNitro (-NO₂) group addition at position 7
SulfonationH₂SO₄, SO₃, 50°CSulfonic acid (-SO₃H) formation at position 8

Regioselectivity :

  • Nitration favors position 7 due to directing effects of the dioxane oxygen atoms.

  • Steric hindrance from the carboxamide group limits reactivity at position 6 .

Oxidation and Reduction of the Thiazole Ring

The thiazole moiety undergoes redox transformations under specific conditions.

Reaction Type Conditions Products Reference
OxidationH₂O₂, AcOH, 60°CSulfur oxidation to sulfoxide
ReductionNaBH₄, MeOH, RTPartial saturation of the thiazole ring

Structural Impact :

  • Sulfoxide formation increases polarity, altering solubility profiles.

  • Ring saturation disrupts conjugation, reducing UV absorbance at 280 nm.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions via its electron-deficient thiazole ring.

Reaction Type Conditions Products Reference
Diels-AlderFuran, toluene, 100°CBicyclic adducts with enhanced thermal stability

Thermodynamics :

  • Reactions are exothermic (ΔH ≈ -120 kJ/mol) but require high temperatures to overcome activation barriers .

Photochemical Reactions

UV irradiation induces bond cleavage and rearrangement.

Reaction Type Conditions Products Reference
Norrish Type IIUV (254 nm), CH₃CNCleavage of the C–N bond in the carboxamide group

Quantum Yield :

  • Φ = 0.12 ± 0.03, indicating moderate photoreactivity compared to non-fluorinated analogs.

Metal Coordination

The carboxamide and thiazole nitrogen atoms act as ligands for transition metals.

Metal Ion Conditions Complex Structure Reference
Cu(II)Ethanol, RTSquare-planar complex with 1:2 stoichiometry
Fe(III)DMF, 60°COctahedral geometry with three ligand molecules

Applications :

  • Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs, including benzo[d]thiazole, difluorinated aromatic systems, and carboxamide/carbohydrazide linkages. Below is a comparative analysis with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Key Functional Groups Substituents Bioactivity/Use
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide C₁₈H₁₃F₂N₂O₃S Carboxamide, benzo[d]thiazole, dihydrodioxine 4,6-difluoro, 3-methyl Unknown (research phase)
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (851988-47-1) C₁₆H₁₂F₂N₃O₃S Carbohydrazide, benzo[d]thiazole 4,6-difluoro Unspecified (structural analog)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) C₁₄H₉ClF₂N₂O₂ Benzamide, urea linkage 2,6-difluoro, 4-chloro Insect growth regulator (pesticide)
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (1052530-89-8) C₂₁H₂₂ClN₅O₂S₂ Carboxamide, dual benzo[d]thiazole 4-methoxy, dimethylamino Antimicrobial (hypothesized)

Key Observations:

Functional Group Variations :

  • The target compound’s carboxamide group distinguishes it from carbohydrazide derivatives like 851988-47-1, which may exhibit altered hydrogen-bonding capacity and metabolic stability .
  • Diflubenzuron (a benzamide pesticide) shares the difluorinated aromatic system but lacks the benzo[d]thiazole and dihydrodioxine motifs, underscoring the role of heterocyclic systems in target specificity .

Substituent Effects :

  • The 3-methyl group on the benzo[d]thiazole ring in the target compound may enhance lipophilicity compared to unmethylated analogs (e.g., 851979-00-5) .
  • Fluorine positioning : 4,6-difluoro substitution (target compound) vs. 2,6-difluoro (diflubenzuron) influences electronic properties and steric interactions with enzymes or receptors .

Stereochemical Considerations :

  • The (E)-configuration of the imine bond in the target compound likely imposes rigidity, contrasting with flexible urea linkages in diflubenzuron. This rigidity may improve binding affinity to helical protein domains or DNA .

Research Findings and Computational Predictions

  • However, the benzo[d]thiazole-dihydrodioxine scaffold may confer unique target selectivity, possibly against kinase or protease enzymes .
  • Agglomerative Hierarchical Clustering : Computational models group the compound with benzothiazole-carboxamides showing moderate antibacterial activity (Tanamoto coefficient >0.7), though experimental validation is pending .
  • Metabolic Stability : The dihydrodioxine moiety may enhance oxidative stability compared to simpler benzamide derivatives, as seen in marine natural products with similar fused oxygen heterocycles .

Q & A

Q. Table 1: Representative Yields for Analogous Compounds

Substituent on ThiazoleSolvent SystemYield (%)Reference
2,6-DifluorophenylEthanol60
2-Chloro-6-fluorophenylEthanol37
Bromo/MethylMulticomponent45–70

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the E-configuration of the imine bond and substituent positions. Aromatic protons in the difluoro-thiazole moiety typically show splitting patterns at δ 6.8–7.5 ppm .
  • IR Spectroscopy: Identify carbonyl stretching (amide C=O at ~1650–1700 cm1^{-1}) and thiazole ring vibrations (~1550 cm1^{-1}) .
  • X-ray Diffraction: Resolve steric effects of the difluoro and methyl groups, confirming the planar geometry of the thiazole-dioxine system .

Advanced: How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

Methodological Answer:

  • Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational changes (e.g., hindered rotation around the amide bond) .
  • DFT Calculations: Compare experimental 1^1H chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Heteronuclear Correlation (HSQC/HMBC): Map 13^13C-1^1H couplings to distinguish overlapping signals in aromatic regions .

Advanced: What strategies mitigate side reactions during amide bond formation?

Methodological Answer:

  • Activation Reagents: Use EDC/HOBt instead of DCC to reduce racemization and improve coupling efficiency .
  • Solvent Control: Anhydrous DMF minimizes hydrolysis of the activated carboxylate intermediate.
  • Temperature: Maintain reactions at 0–5°C during coupling to suppress competing nucleophilic attacks .

Basic: What biological activities are hypothesized based on structural analogs?

Methodological Answer:

  • Antimicrobial Activity: The difluoro-thiazole motif disrupts bacterial membrane integrity in analogs (MIC ~2–8 µg/mL against S. aureus) .
  • Anticancer Potential: Dihydrobenzo[d]dioxine carboxamides inhibit topoisomerase II in leukemia cell lines (IC50_{50} ~10–50 µM) .
  • Mechanistic Studies: Use molecular docking to predict interactions with kinase targets (e.g., EGFR) based on the planar thiazole-dioxine scaffold .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

  • MD Simulations: Analyze solvation effects on hydrolytic stability of the amide bond in aqueous buffers .
  • QM/MM Studies: Predict degradation pathways under acidic/alkaline conditions to prioritize substituents (e.g., electron-withdrawing fluoro groups enhance stability) .
  • ADMET Predictors: Screen for metabolic liabilities (e.g., CYP450-mediated oxidation) using software like Schrödinger’s QikProp .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
  • Purity Monitoring: Conduct HPLC-MS every 6 months to detect decomposition products (e.g., free carboxylic acid) .

Advanced: How can reaction kinetics explain yield variations in scaled-up synthesis?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow systems (residence time ~5–10 min) to maintain consistent mixing and heat transfer .
  • DoE Optimization: Use factorial design to identify critical variables (e.g., stoichiometry, temperature) and their interactions .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

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